5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide, with the molecular formula CHBrClNO and a molecular weight of 373.67 g/mol, is a chemical compound that has garnered attention in scientific research, particularly in the field of proteomics. This compound features a bromoacetyl group, which is significant for its reactivity and potential applications in drug design and synthesis.
This compound is commercially available from various suppliers, including Santa Cruz Biotechnology and VWR International, which provide it for use in research applications. It is important to note that the availability of this compound may vary by supplier and region.
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is classified as an organic compound. It falls under the category of amides due to the presence of the amide functional group (-C(=O)N-), and it also contains halogen substituents (bromine and chlorine), which can influence its chemical behavior and biological activity.
The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide typically involves several steps:
The synthetic route requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize side reactions. The use of inert atmospheres may also be necessary to prevent degradation or unwanted reactions.
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its substituents; for instance, the presence of chlorine and bromine enhances electrophilicity, facilitating nucleophilic attack by suitable reagents.
The mechanism of action of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide primarily revolves around its role as a potential inhibitor or modulator in biological systems.
Research into specific mechanisms is ongoing, and detailed studies are required to elucidate its precise biological effects.
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide has several applications in scientific research:
Bromoacetylation serves as a critical step for introducing reactive handles onto the benzamide scaffold, enabling downstream bioconjugation or further derivatization. The synthesis of 5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide typically initiates with N-cyclohexyl-5-amino-2-chlorobenzamide, where selective bromoacetylation at the aromatic amine position requires precise stoichiometric control to avoid over-alkylation. Research demonstrates that bromoacetyl bromide in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base yields 78–85% product purity at 0°C, while room temperature reactions promote di-bromoacetylated byproducts [4] [5]. Solvent selection profoundly impacts reaction efficiency; aprotic solvents like tetrahydrofuran (THF) or DCM minimize hydrolysis of the highly electrophilic bromoacetyl intermediate. Microwave-assisted bromoacetylation (50°C, 15 min) enhances yields to >90% by accelerating reagent diffusion while suppressing thermal degradation [5].
Table 1: Optimization Parameters for Bromoacetylation of N-Cyclohexyl-5-amino-2-chlorobenzamide
Bromoacetylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Bromoacetyl bromide | DIPEA | DCM | 0 | 85 |
Bromoacetic anhydride | Triethylamine | THF | 25 | 72 |
Bromoacetyl bromide | Pyridine | Acetonitrile | 25 | 68 |
Bromoacetyl bromide | DIPEA | THF | 50 (MW) | 92 |
Recent innovations exploit solid-supported scavengers (e.g., polymer-bound dimethylaminopyridine) to sequester excess bromoacetyl bromide, simplifying purification and improving isolated yields to 88% [5]. Kinetic studies reveal that electron-withdrawing chloro substituents at the ortho-position enhance amine nucleophilicity by reducing electron density at the reaction site, thereby accelerating acylation rates by 1.7-fold compared to unsubstituted analogs [4].
Automated solid-phase peptide synthesis (SPPS) principles have been adapted for benzamide derivatives to enhance modularity and reduce purification bottlenecks. The target compound is synthesized via Fmoc/t-Bu strategies on trityl chloride resins, where the N-cyclohexylcarboxamide group serves as the anchoring point. Resin loading exceeding 0.8 mmol/g is achieved using in situ monitoring via UV-Vis spectroscopy at 301 nm to track Fmoc deprotection efficiency [6] [9]. Compartmentalized microfluidic reactors enable multi-step sequences under segmented flow conditions, permitting real-time optimization of bromoacetylation parameters (e.g., reagent molar ratios, pH, temperature) without intermediate isolation [1].
Table 2: Resin Performance Metrics for Solid-Phase Synthesis
Resin Type | Loading Capacity (mmol/g) | Bromoacetylation Yield (%) | Cleavage Purity (%) |
---|---|---|---|
2-Chlorotrityl chloride | 1.2 | 89 | 95 |
Rink amide MBHA | 0.7 | 75 | 82 |
Wang resin | 0.5 | 68 | 78 |
Sieber amide | 0.9 | 84 | 91 |
Microwave-assisted SPPS protocols (25 W, 60°C) reduce coupling times from 90 minutes to 7 minutes per residue while maintaining >98% stepwise yields, as validated by LC-MS analysis [9]. Post-synthesis, trifluoroacetic acid (TFA)/triisopropylsilane (TIS) cleavage (95:5 v/v) liberates the benzamide with minimal bromoacetamide hydrolysis (<5%). Integrated enzymatic digestion-mass spectrometry (e.g., pepsin/MALDI-TOF) within microfluidic systems confirms site-specific modification fidelity, detecting no lysine or histidine alkylation byproducts [1].
The bromoacetamide moiety in 5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with coumarin-azide derivatives, generating triazole-linked hybrids for pharmacological screening. Ethynylcoumarins (e.g., 3-azidomethylcoumarin) react with the bromoacetyl-functionalized benzamide under CuSO₄/sodium ascorbate in tert-butanol/water (1:1) at 25°C, achieving 92% conversion within 2 hours [3]. Density functional theory (DFT) calculations corroborate that 1,4-disubstituted triazole regioisomers dominate (98:2 selectivity over 1,5-isomers) due to lower activation barriers (−ΔG = 12.3 kcal/mol) [3].
Table 3: Click Chemistry Linker Performance with Coumarin Azides
Coumarin Azide | Catalyst System | Time (h) | Triazole Yield (%) | 1,4:1,5 Selectivity |
---|---|---|---|---|
3-Azidomethylcoumarin | CuSO₄/sodium ascorbate | 2 | 92 | 98:2 |
6-Azido-2H-chromen-2-one | CuI/DIPEA | 3 | 85 | 95:5 |
8-Azido-7-hydroxycoumarin | TBTA/CuSO₄/ascorbate | 1.5 | 94 | 99:1 |
These hybrids demonstrate enhanced bioactivity profiles; molecular docking reveals triazole-mediated hydrogen bonding with SIRT2 deacetylase (binding energy: −9.2 kcal/mol), positioning them as candidates for neurodegenerative disease therapeutics [5] [7]. Flow chemistry platforms further optimize triazole formation, using immobilized Cu(I) catalysts on silica to reduce metal contamination to <5 ppm while maintaining 97% space-time yield [8].
Comprehensive Compound List
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2